molecular formula C16H28Cl2N2O2 B5009259 1-(4-ethylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol;dihydrochloride

1-(4-ethylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol;dihydrochloride

Cat. No.: B5009259
M. Wt: 351.3 g/mol
InChI Key: RJLYELPLDFXFBA-UHFFFAOYSA-N
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Description

1-(4-ethylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol;dihydrochloride is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.2ClH/c1-2-17-8-10-18(11-9-17)12-16(19)14-20-13-15-6-4-3-5-7-15;;/h3-7,16,19H,2,8-14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLYELPLDFXFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COCC2=CC=CC=C2)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-ethylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol;dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization reaction yields the desired compound. Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

1-(4-ethylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH . The major products formed from these reactions are protected piperazines and piperazinopyrrolidinones .

Mechanism of Action

The mechanism of action of 1-(4-ethylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to protect neuronal cells against β-amyloid toxicity by binding to and inactivating the peptide . This suggests a mitochondrial site of action, where it reverses ATP depletion and prevents mitochondrial dysfunction .

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